Dodecaethylene glycol (PEG12), CAS 6790-09-6, is a discrete, monodisperse polyethylene glycol consisting of exactly 12 ethylene oxide units with a defined molecular weight of 546.65 g/mol. Unlike traditional polymeric PEGs, this compound offers ≥95% oligomer purity, providing absolute structural precision for advanced synthetic applications . It features two terminal hydroxyl groups that enable bifunctional derivatization, making it a highly versatile cross-linking reagent and structural scaffold [1]. Its primary procurement value lies in its exact stoichiometry, high aqueous solubility, and ability to act as a precise spatial spacer or hydrophobicity-masking entity in bioconjugation, without the batch-to-batch variability inherent to polydisperse mixtures.
Substituting discrete PEG12 with a polydisperse equivalent like PEG-600 introduces a Gaussian distribution of chain lengths, which severely compromises chromatographic purification, complicates exact mass spectrometry validation, and results in heterogeneous drug-to-antibody ratios (DAR) during bioconjugation . Furthermore, substituting PEG12 with shorter discrete chains (e.g., PEG4) often fails to provide sufficient hydrodynamic volume to shield highly hydrophobic payloads, leading to rapid systemic clearance and aggregation . Conversely, overcompensating with longer chains like PEG24 can impede tissue penetration, reduce target binding affinity due to steric hindrance, and unnecessarily complicate manufacturing workflows . PEG12 provides a validated structural sweet spot that balances solubility enhancement with optimal pharmacokinetic retention .
In the development of highly loaded (DAR 8) bioconjugates, the length of the PEG linker is critical for masking payload hydrophobicity and preventing rapid systemic clearance. Experimental data demonstrates that conjugates lacking a PEG spacer or utilizing short chains (PEG4) exhibit rapid clearance rates [1]. Incorporating a PEG12 side chain effectively shields the payload, reducing the clearance rate to a highly stable plateau [1]. Crucially, a lead PEGylated glucuronide-MMAE linker utilizing a PEG12 side chain was identified as optimal for enabling highly potent, homogeneous DAR 8 conjugates with a maximized therapeutic window and minimal transient weight loss in vivo, outperforming shorter PEG variants [1].
| Evidence Dimension | Plasma clearance and in vivo tolerability for DAR 8 conjugates |
| Target Compound Data | PEG12 provides stable pharmacokinetic exposure and minimal transient weight loss over 9 days |
| Comparator Or Baseline | PEG4 or no PEG (exhibit rapid plasma clearance and suboptimal in vivo activity) |
| Quantified Difference | PEG12 significantly reduces clearance to a stable baseline, providing a wider therapeutic window relative to faster-clearing conjugates bearing shorter PEGs |
| Conditions | In vivo preclinical evaluation in mice/rats using DAR 8 antibody-drug conjugates |
Selecting PEG12 ensures that highly hydrophobic payloads do not cause premature systemic clearance, directly securing the viability of high-DAR therapeutic assets.
Traditional polymeric PEGs like PEG-600 are synthesized via bulk polymerization, resulting in a polydisperse mixture of chain lengths that average 600 Da but contain significant fractions of n=10 to n=14 oligomers. In contrast, discrete Dodecaethylene glycol is synthesized to an exact chain length (n=12), yielding ≥95% oligomer purity and a precise molecular weight of 546.65 Da. This absolute monodispersity eliminates the broad, overlapping peaks seen in LC-MS analysis of polydisperse PEGs, allowing for single-peak chromatographic resolution .
| Evidence Dimension | Oligomer purity and molecular weight precision |
| Target Compound Data | ≥95% discrete oligomer purity (exact MW 546.65 Da) |
| Comparator Or Baseline | PEG-600 (polydisperse mixture of varying MWs) |
| Quantified Difference | PEG12 provides a single discrete molecule, whereas PEG-600 provides a statistical distribution of multiple chain lengths |
| Conditions | Analytical chromatography and mass spectrometry validation |
Procurement of monodisperse PEG12 is mandatory for GMP manufacturing of targeted therapeutics where exact stoichiometry and reproducible analytical profiles are regulatory requirements.
The orientation and length of PEG linkers profoundly impact the physical stability of conjugates. When comparing a branched/pendant PEG12 architecture to a longer linear PEG24 linker, the pendant PEG12 configuration demonstrates superior performance at high drug loadings [1]. Specifically, ADCs featuring a branched pendant PEG12 linker exhibited significantly lower clearance rates and better physical stability compared to those using a linear PEG24 linker at DAR 8[2]. The linear PEG24 approach can inadvertently expose the hydrophobic payload to the aqueous medium, increasing overall hydrophobicity, whereas the pendant PEG12 effectively wraps and shields the payload [1].
| Evidence Dimension | Hydrophobicity masking and clearance efficiency at DAR 8 |
| Target Compound Data | Pendant PEG12 provides effective payload shielding and lower clearance |
| Comparator Or Baseline | Linear PEG24 (exhibits increased overall hydrophobicity and faster clearance) |
| Quantified Difference | Pendant PEG12 outperforms linear PEG24 in shielding efficiency and physical stability at high drug-to-antibody ratios |
| Conditions | Pharmacokinetic evaluation of DAR 8 ADCs with pendant vs. linear linker architectures |
Buyers designing complex linker-payloads should prioritize PEG12 for branched architectures over longer linear chains to prevent aggregation and maintain optimal circulation times.
Directly following from its ability to reduce plasma clearance, PEG12 is highly recommended as a pendant side chain in glucuronide- or peptide-cleavable linkers. It provides the necessary hydrodynamic shielding for hydrophobic payloads (like MMAE) without the excessive viscosity or manufacturing complications of PEG24 [1].
PEG12 is frequently procured as a precise spatial spacer to connect E3 ligase recruiters with target protein binders. Its exact 12-unit length provides a defined distance that optimizes the formation of the critical ligase-PROTAC-target ternary complex, a requirement that polydisperse PEGs cannot reliably fulfill .
Due to its bifunctional hydroxyl termini and absolute monodispersity, PEG12 is utilized to create uniform hydrophilic lawns on solid supports or nanoparticles. This prevents non-specific binding and allows for the precise, stoichiometric attachment of affinity ligands, outperforming variable-length polymeric PEGs .